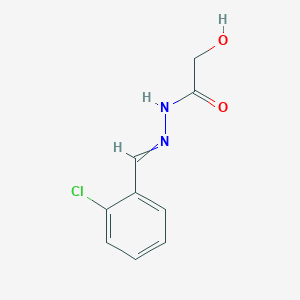

2-Chlorobenzaldehyde glycolylhydrazone

描述

属性

分子式 |

C9H9ClN2O2 |

|---|---|

分子量 |

212.63 g/mol |

IUPAC 名称 |

N-[(2-chlorophenyl)methylideneamino]-2-hydroxyacetamide |

InChI |

InChI=1S/C9H9ClN2O2/c10-8-4-2-1-3-7(8)5-11-12-9(14)6-13/h1-5,13H,6H2,(H,12,14) |

InChI 键 |

LUJWZKMGSAFNNO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CO)Cl |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-chlorobenzaldehyde glycolylhydrazone exhibit significant antimicrobial properties. For instance, studies have shown that compounds synthesized from this hydrazone can effectively inhibit the growth of various bacterial and fungal strains. A notable example includes a study where synthesized derivatives were tested against Mycobacterium tuberculosis, demonstrating comparable efficacy to standard antibiotics like isoniazid and ciprofloxacin .

Anticancer Properties

Recent investigations have highlighted the potential anticancer activity of this compound derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their utility as potential chemotherapeutic agents. For example, a series of thieno[2,3-b]pyridines linked to this hydrazone demonstrated promising results in inhibiting cancer cell proliferation .

Agricultural Applications

Pesticide Development

this compound serves as an intermediate in the synthesis of various agrochemicals, including insecticides and acaricides. Its derivatives have been utilized to develop effective pest control agents that target specific pests while minimizing environmental impact. Research has indicated that these compounds can enhance crop yield by effectively managing pest populations without harming beneficial insects .

Plant Growth Regulators

In addition to its role in pesticide synthesis, this compound has been explored for use as a plant growth regulator. Studies have shown that certain derivatives can promote plant growth and development by modulating hormonal pathways within plants .

Organic Synthesis

Synthetic Intermediates

The compound is widely used as an intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and other organic compounds. For example, it is employed in the synthesis of triphenylmethane dyes and various pharmaceutical intermediates . The versatility of this compound allows for the generation of diverse functionalized compounds through various synthetic pathways.

Data Tables

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial properties of synthesized derivatives of this compound against various pathogens. The results indicated a significant inhibition zone compared to control groups, highlighting the compound's potential as a lead structure for developing new antibiotics .

- Agricultural Application Research : In another case study focusing on agricultural applications, researchers synthesized several hydrazone derivatives and tested their efficacy as insecticides against common agricultural pests. The results demonstrated a high level of effectiveness with minimal toxicity to non-target organisms, suggesting their viability as environmentally friendly pest management solutions .

- Synthesis and Characterization : A comprehensive study detailed the synthetic routes for producing this compound and its derivatives. The characterization included spectral analysis (NMR, IR) confirming the structural integrity and functional groups present in the synthesized compounds .

化学反应分析

Condensation Reactions

The hydrazone group enables participation in condensation reactions to form heterocyclic compounds:

Reaction with Active Methylene Compounds

When reacted with β-ketoesters or malononitrile under acidic conditions, 2-chlorobenzaldehyde glycolylhydrazone forms pyrimidine or pyrazole derivatives. For example:

-

Product : 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile

-

Conditions : Ethanol, reflux, 8–12 hours

Schiff Base Formation

Reacts with primary amines to form Schiff bases, which are precursors for metal complexes:

-

Example : Reaction with quinoline-3-carbohydrazide yields a Schiff base ligand for Co(II), Ni(II), and Cu(II) complexes .

-

Applications : Antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .

Reduction Reactions

The aldehyde group in the parent 2-chlorobenzaldehyde can be reduced, though the hydrazone modification alters reactivity:

Selective Reduction

-

Agent : Sodium borohydride (NaBH₄) in methanol

-

Product : 2-Chlorobenzyl alcohol glycolylhydrazone (partial reduction)

Catalytic Hydrogenation

-

Agent : H₂/Pd-C in ethanol

-

Product : 2-Chlorobenzylamine derivative

Metal Complexation

The compound acts as a ligand for transition metals, forming complexes with enhanced bioactivity:

Nucleophilic Additions

The aldehyde-hydrazone hybrid structure facilitates nucleophilic attacks:

Grignard Reagent Addition

-

Reagent : Methylmagnesium bromide (CH₃MgBr)

-

Product : 2-Chlorobenzyl hydrazone alcohol derivative

Wittig Reaction

Oxidation Reactions

Controlled oxidation modifies the hydrazone moiety:

Selenium Dioxide Oxidation

Ozone-Mediated Cleavage

相似化合物的比较

Table 1: Key Properties of Chlorobenzaldehyde Derivatives

Key Observations :

- Positional Isomer Effects: Ortho vs. Para: In Pd-catalyzed carbonylations, 2- and 4-chlorobenzaldehyde exhibit comparable yields (92% vs. 91%), indicating minimal steric hindrance from the ortho substituent . Reactivity in Aldol Reactions: The Zn²⁺-enolate intermediate accelerates aldol reactions with 2-chlorobenzaldehyde, achieving quantitative conversion in 24 hours, whereas enamine intermediates require >50 hours .

- Functional Group Influence: 5-Chlorosalicylaldehyde’s hydroxyl group enhances coordination with metal ions (e.g., Zn²⁺), enabling applications in catalysis and chelation, unlike non-hydroxylated analogs .

准备方法

Side-Chain Chlorination of Chlorotoluene

The most established method for synthesizing 2-chlorobenzaldehyde begins with the chlorination of 2-chlorotoluene. As detailed in US3624157A , this process involves liquid-phase side-chain chlorination using chlorine gas at elevated temperatures (130–160°C) to produce 2-chlorobenzal chloride. Key parameters include:

-

Catalyst : Zinc chloride (0.01–1.0 wt%) accelerates the reaction.

-

Temperature : Maintaining 130–160°C ensures selective side-chain over ring chlorination.

-

Chlorine Gas Flow Rate : Optimized at 0.5 lbs/hour to achieve a 10:1 ratio of ortho- to para-chlorobenzal chloride.

The chlorinated product is hydrolyzed using water under reflux (80–100°C), yielding 2-chlorobenzaldehyde and chlorobenzoic acids. Separation involves:

Reaction Equation:

Direct Chlorination of Benzaldehyde Derivatives

An alternative route, described in US4388251A , bypasses chlorotoluene by directly chlorinating 2-chlorobenzaldehyde to 2-chlorobenzoyl chloride using phosphorus pentachloride (PCl₅) as a catalyst. While primarily used for acyl chloride synthesis, this method highlights the reactivity of 2-chlorobenzaldehyde under chlorination conditions:

-

PCl₅ Ratio : 0.05–0.2 moles per mole of aldehyde.

-

Temperature : 140–170°C for 6–8 hours achieves 93–98.6% conversion.

Condensation with Glycolyl Hydrazine

Hydrazone Formation

The final step involves condensing 2-chlorobenzaldehyde with glycolyl hydrazine (HOCH₂CONHNH₂). As per Vulcanchem and PrepChem , this is a nucleophilic addition-elimination reaction conducted in polar aprotic solvents (e.g., ethanol, dioxane):

-

Reaction Conditions :

-

Mechanism :

-

The aldehyde carbonyl reacts with the hydrazine’s nucleophilic amine, forming an imine intermediate.

-

Dehydration yields the hydrazone product.

-

Reaction Equation:

Reduction of the Hydrazone (Alternative Method)

PrepChem outlines a modified approach where this compound is reduced using sodium borohydride (NaBH₄) in dioxane. This step stabilizes the hydrazone against hydrolysis but is optional unless further functionalization is required:

-

Reduction Conditions :

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding colorless crystals with >98% purity.

Analytical Data

-

Spectroscopy :

Industrial-Scale Optimization

Solvent Impact

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) |

|---|---|---|

| Ethanol | 24.3 | 0.18 |

| Dioxane | 2.21 | 0.12 |

| Toluene | 2.38 | 0.09 |

Polar solvents like ethanol accelerate hydrazone formation by stabilizing charged intermediates.

Challenges and Mitigation

-

Byproduct Formation : Para-isomers from incomplete chlorination are removed via fractional distillation.

-

Hydrazine Handling : Glycolyl hydrazine’s toxicity necessitates closed-system reactors and PPE.

-

Scale-Up Exotherms : Jacketed reactors with coolant circulation prevent thermal runaway during chlorination .

常见问题

Basic: What are the recommended synthetic routes for preparing 2-chlorobenzaldehyde glycolylhydrazone, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis of this compound typically involves condensation of 2-chlorobenzaldehyde with glycolylhydrazine. Key steps include:

- Reagent Ratios : A 1:1 molar ratio of aldehyde to hydrazine is standard, but excess aldehyde (1.2–1.5 equiv.) may improve yields by driving the equilibrium toward product formation .

- Solvent Selection : Polar aprotic solvents (e.g., ethanol or methanol) are preferred due to their ability to stabilize intermediates. For air-sensitive reactions, anhydrous conditions under nitrogen are recommended .

- Catalysis : Acid catalysis (e.g., acetic acid) accelerates imine formation. Monitoring pH (4–6) is critical to avoid side reactions like hydrolysis .

- Temperature Control : Reactions are typically conducted at 60–80°C for 4–6 hours, with yields >80% achievable under optimized conditions .

Validation : Confirm completion via TLC (Rf ~0.5 in ethyl acetate/hexane) or FT-IR (disappearance of aldehyde C=O stretch at ~1700 cm⁻¹ and appearance of C=N stretch at ~1600 cm⁻¹) .

Basic: How should this compound be characterized using spectroscopic methods to confirm structural integrity?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Look for the hydrazone NH proton as a singlet at δ 8.5–9.0 ppm. The aromatic protons of the 2-chlorobenzaldehyde moiety appear as a multiplet at δ 7.3–7.8 ppm .

- ¹³C NMR : The hydrazone C=N carbon resonates at δ 150–155 ppm, while the aldehyde carbon (post-condensation) is absent, confirming reaction completion .

- FT-IR : Key peaks include N-H stretch (~3200 cm⁻¹), C=N stretch (~1600 cm⁻¹), and absence of aldehyde C=O (~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula (e.g., C₉H₈ClN₃O₂: theoretical m/z 241.02) .

Advanced Tip : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry or supramolecular packing .

Advanced: What strategies can resolve contradictions in reported catalytic activity data for 2-chlorobenzaldehyde derivatives in oxidation reactions?

Answer:

Contradictions often arise from variations in reaction conditions or catalyst preparation. Mitigation strategies include:

- Standardization of Catalysts : Use well-characterized catalysts (e.g., CoFe₂O₄ nanoparticles with confirmed size via TEM and XRD) to ensure reproducibility .

- Control of Oxygen Levels : For aerobic oxidations, maintain consistent O₂ partial pressure or use oxidants like Oxone to eliminate variability .

- By-Product Analysis : Employ GC-MS to quantify side products (e.g., 2-chlorobenzoic acid) and correlate them with catalytic efficiency .

- Kinetic Studies : Compare turnover frequencies (TOF) under identical substrate/catalyst ratios to isolate solvent or temperature effects .

Case Study : In the oxidation of 2-chlorobenzyl alcohol to 2-chlorobenzaldehyde, recycling CoFe₂O₄ nanoparticles showed a 15% yield drop after three cycles due to aggregation—highlighting the need for surface stabilization .

Advanced: How does the chlorine substituent influence the supramolecular assembly of glycolylhydrazone derivatives?

Answer:

The electron-withdrawing chlorine atom enhances intermolecular interactions:

- π-Stacking : The chloro group increases aromatic ring polarization, promoting face-to-face stacking in crystals, as seen in analogous hydrazones (e.g., interplanar distances ~3.5 Å) .

- Hydrogen Bonding : The NH of the hydrazone forms H-bonds with carbonyl oxygen (2.8–3.0 Å), while Cl···Cl contacts (3.3–3.5 Å) contribute to layer formation .

- Solvent Effects : Polar solvents (e.g., DMF) disrupt stacking, whereas apolar solvents (toluene) favor 1D or 2D architectures. Single-crystal studies of related compounds show chloro derivatives form more rigid frameworks than non-halogenated analogs .

Safety: What are the critical storage conditions and incompatible materials for this compound?

Answer:

- Storage : Store in amber glass at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation and photodegradation .

- Incompatible Materials : Avoid strong oxidizers (e.g., KMnO₄), reducing agents (NaBH₄), and bases (NaOH), which may trigger decomposition into HCl, CO, and toxic aldehydes .

- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood. Spills should be neutralized with 5% NaHCO₃ before disposal .

Decomposition Products : Thermal degradation (T > 150°C) releases hydrogen chloride gas; monitor with FT-IR or gas detectors .

Analytical: Which HPLC or GC-MS parameters are optimal for quantifying this compound and its degradation products?

Answer:

- HPLC :

- GC-MS :

Validation : Spike recovery tests (90–110%) and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) ensure method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。